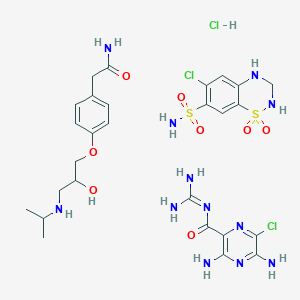
Cyclophellitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclophellitol is a potent irreversible inhibitor of beta-glucosidases. It is a cyclitol mimic of beta-glucose with an epoxide group in place of the acetal group found in glucosides. This compound was originally isolated from a species of Phellinus mushroom found in Japan . It has garnered significant interest due to its unique structure and potent inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclophellitol can be synthesized from commercially available D-glucoside through a series of reactions. The synthesis involves the conversion of D-glucoside into a cyclohexane ring via a Ferrier-II reaction mediated by palladium chloride. An epoxy ring is then formed stereoselectively . The introduction of a hydroxymethyl group as a C1 unit is achieved through regio- and stereoselective nucleophilic addition to the epoxy ring, followed by an elimination reaction to form the beta-epoxy ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of palladium chloride in the Ferrier-II reaction offers a mild and efficient method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclophellitol undergoes acid-catalyzed ring-opening addition reactions with the catalytic nucleophile of retaining glycoside hydrolases. This reaction results in the formation of a stable ester linkage, leading to irreversible inhibition of the enzyme .
Common Reagents and Conditions:
Reagents: Palladium chloride, D-glucoside, nucleophiles for regio- and stereoselective addition.
Conditions: Mild conditions are preferred, especially for reactions involving multi-substituted carbohydrates.
Major Products: The primary product of this compound’s reaction with glycoside hydrolases is a covalent enzyme-inhibitor adduct, which is stable over time and results in irreversible inhibition .
Scientific Research Applications
Cyclophellitol has a wide range of applications in scientific research:
Chemistry: Used as a tool compound for studying the mechanisms of glycoside hydrolases.
Mechanism of Action
Cyclophellitol exerts its effects by mimicking the substrate-transition-state conformation characteristic of retaining beta-glucosidases. When recognized by the enzyme, this compound undergoes an acid-catalyzed ring-opening addition reaction with the catalytic nucleophile of the enzyme. This results in the formation of a stable ester linkage that cannot be hydrolyzed by the enzyme’s normal catalytic machinery, leading to irreversible inhibition .
Comparison with Similar Compounds
Cyclophellitol is unique due to its potent and irreversible inhibition of beta-glucosidases. Similar compounds include:
This compound aziridine: An analogue in which the epoxide oxygen of this compound is replaced by nitrogen, also acting as an irreversible inhibitor of retaining beta-glucosidases.
Glucurono-configured cyclitol derivatives: These compounds feature simple substituents at the 4-O-position and are selective for heparanase over beta-D-exo-glucuronidase.
This compound’s unique structure and potent inhibitory properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
126661-83-4 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
YQLWKYQDOQEWRD-GEGSFZHJSA-N |
SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonyms |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)












